molecular formula C16H24N2O7 B8469522 Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate

Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate

Cat. No. B8469522
M. Wt: 356.37 g/mol
InChI Key: AZOGRYMJFHKVCI-UHFFFAOYSA-N
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Patent
US07662825B2

Procedure details

Prepared by the method of Example 120 using 2-{bis[(1,1-dimethylethoxy)carbonyl]amino}-4-oxazolcarboxylic acid, ethyl ester (0.65 g) and sodium triethylborohydride (5.5 mL of a 1M solution in tetrahydrofuran). Yield 0.24 g. Used directly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:25])([O:4][C:5]([N:7](C(OC(C)(C)C)=O)[C:8]1[O:9][CH:10]=[C:11]([C:13](OCC)=[O:14])[N:12]=1)=[O:6])[CH3:3].C([BH-](CC)CC)C.[Na+]>O1CCCC1>[C:2]([O:4][C:5](=[O:6])[NH:7][C:8]1[O:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1)([CH3:25])([CH3:1])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
CC(C)(OC(=O)N(C=1OC=C(N1)C(=O)OCC)C(=O)OC(C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[BH-](CC)CC.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC=1OC=C(N1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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